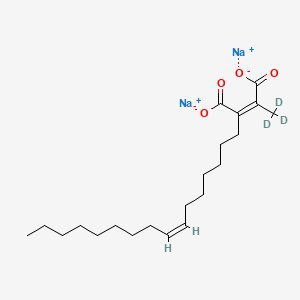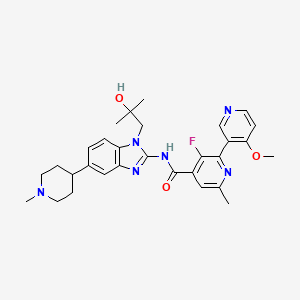
Egfr-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-24 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other cancers that exhibit mutations in the epidermal growth factor receptor. The inhibition of the epidermal growth factor receptor by this compound prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-24 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of heterocyclic rings.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediate with a specific amine or other functional groups to form this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Purification Processes: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-24 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reduction reagents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Egfr-IN-24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.
Biology: In biological research, this compound is used to study the role of the epidermal growth factor receptor in cell signaling and cancer progression.
Medicine: this compound is extensively studied for its therapeutic potential in treating cancers with epidermal growth factor receptor mutations. It is also used in preclinical and clinical trials to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug discovery.
Mécanisme D'action
Egfr-IN-24 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. The mechanism involves:
Binding to the ATP-Binding Site: this compound binds to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor, preventing the phosphorylation of tyrosine residues.
Inhibition of Downstream Signaling: By inhibiting the epidermal growth factor receptor, this compound blocks the activation of downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are involved in cell proliferation and survival.
Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Egfr-IN-24 is compared with other similar compounds, such as:
Gefitinib: Gefitinib is another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While both compounds target the epidermal growth factor receptor, this compound may exhibit different binding affinities and resistance profiles.
Erlotinib: Erlotinib is similar to gefitinib and this compound in its mechanism of action but may differ in its pharmacokinetic properties and clinical efficacy.
Osimertinib: Osimertinib is a third-generation epidermal growth factor receptor inhibitor that targets specific epidermal growth factor receptor mutations, including T790M. This compound may have a different spectrum of activity and resistance mechanisms.
Conclusion
This compound is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase with significant potential in cancer therapy. Its unique chemical properties, mechanism of action, and broad range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C30H35FN6O3 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
3-fluoro-N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C30H35FN6O3/c1-18-14-21(26(31)27(33-18)22-16-32-11-8-25(22)40-5)28(38)35-29-34-23-15-20(19-9-12-36(4)13-10-19)6-7-24(23)37(29)17-30(2,3)39/h6-8,11,14-16,19,39H,9-10,12-13,17H2,1-5H3,(H,34,35,38) |
Clé InChI |
RBKVODXBOOCADL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C2=C(C=CN=C2)OC)F)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=CC(=C4)C5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



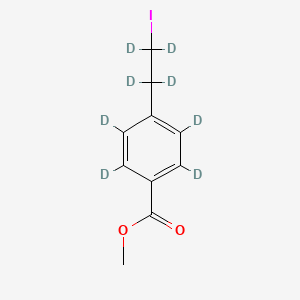

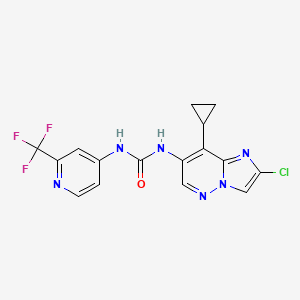
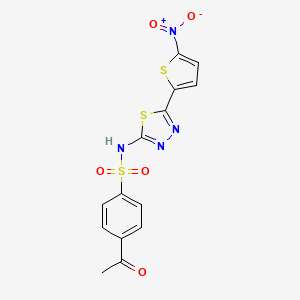
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
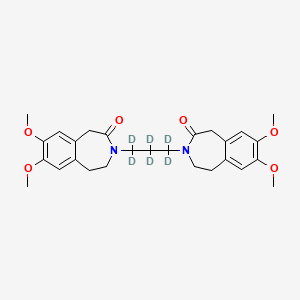
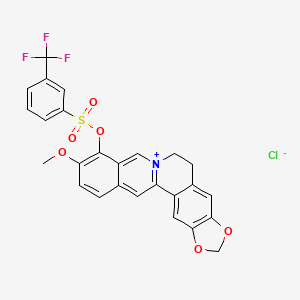
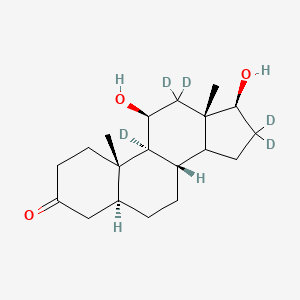
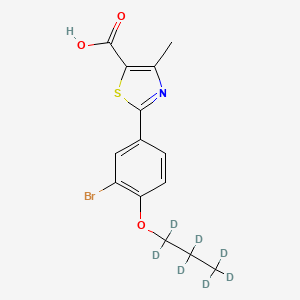
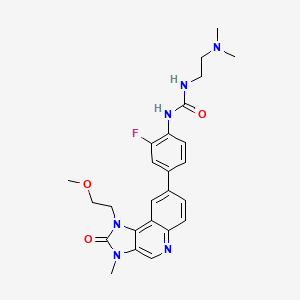

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
